molecular formula C21H20O11 B191667 kaempferol 7-O-glucoside CAS No. 16290-07-6

kaempferol 7-O-glucoside

Cat. No. B191667
CAS RN: 16290-07-6
M. Wt: 448.4 g/mol
InChI Key: YPWHZCPMOQGCDQ-HMGRVEAOSA-N
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Description

Kaempferol 7-O-glucoside is a flavonol glucoside that can be found in Smilax china and in the fern Asplenium rhizophyllum . It has diverse biological activities, including scavenging DPPH radicals and inhibiting acetylcholinesterase (AChE) activity .


Synthesis Analysis

Kaempferol glycosides, including kaempferol 7-O-glucoside, can be produced via enzymatic hydrolysis . For instance, kaempferol-7-O-glucoside and kaempferol-3-O-rutinoside can be hydrolyzed to kaempferol by β-glucosidase and/or α-L-rhamnosidase .


Molecular Structure Analysis

The molecular formula of kaempferol 7-O-glucoside is C21H20O11 . It is a kaempferol O-glucoside that is kaempferol attached to a beta-D-glucopyranosyl moiety at position 7 via a glycosidic linkage .


Chemical Reactions Analysis

Kaempferol-O-glycosides decomposition can be extended to a breakdown process known as C-ring fission to form simple phenolic compounds such as 4-hydroxyphenylacetic acid, phloroglucinol, and 4-methylphenol .


Physical And Chemical Properties Analysis

The molecular weight of kaempferol 7-O-glucoside is 448.38 g/mol . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Antimicrobial Activity

Kaempferol and its derivatives, including kaempferol 7-O-glucoside, have been recognized for their antimicrobial properties . They exhibit antibacterial, antifungal, and antiprotozoal activities, which are crucial in the development of new drugs and treatment schemes, especially in the face of emerging resistance to many pathogens .

Anti-Cancer Potential

Kaempferol 7-O-glucoside has shown promise in anti-cancer research , particularly in its ability to alter signaling pathways in cancer cells. This leads to cell growth inhibition and death in various tumor types. The compound’s efficacy against specific cancers, such as gastric cancer, and its potential as a natural anti-cancer agent with fewer side effects, is a significant area of study .

Antioxidant Effects

The compound’s antioxidant properties are noteworthy. Kaempferol 7-O-glucoside helps in scavenging free radicals and protecting cells from oxidative stress. This is particularly beneficial in preventing chronic diseases and has implications for enhancing longevity and healthspan .

Cardioprotective Properties

Research has indicated that kaempferol 7-O-glucoside possesses cardioprotective properties . It may contribute to the prevention of cardiovascular diseases by improving heart function and protecting against myocardial injury .

Neuroprotective Effects

Kaempferol 7-O-glucoside has been studied for its neuroprotective effects . It may play a role in improving neurological health, particularly in conditions like Parkinson’s disease, by inhibiting inflammatory cytokines and protecting dopaminergic neurons .

Anti-Diabetic Activity

The compound has shown potential in anti-diabetic research , particularly in preserving pancreatic beta-cell function and increasing insulin secretion. This could lead to new therapeutic approaches for managing diabetes .

Anti-Inflammatory and Analgesic Effects

Kaempferol 7-O-glucoside exhibits anti-inflammatory and analgesic properties, making it a candidate for treating inflammatory conditions and pain management. Its ability to modulate inflammatory pathways can have broad implications for various diseases .

Traditional Medicine Applications

Traditionally, kaempferol-containing plants have been used for centuries in various systems around the world. Kaempferol 7-O-glucoside, as a component of these plants, contributes to their efficacy in treating numerous conditions, reflecting the compound’s importance in traditional medicine practices .

Mechanism of Action

Target of Action

Kaempferol 7-O-glucoside has been shown to have anti-cancer properties . It primarily targets cancer cells, inducing G2/M phase arrest and apoptosis in HeLa cells in a p53-independent manner . It also inactivates the NLRP3 inflammasome, a protein complex responsible for activating caspase-1 and mature IL-1β, leading to an inflammatory response .

Mode of Action

The compound interacts with its targets by altering many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types . It reduces NF-κB nuclear translocation, increases Bax protein, and decreases Bcl-2, indicating a mitochondrial pathway in apoptosis .

Biochemical Pathways

Kaempferol 7-O-glucoside affects several biochemical pathways. It has been shown to have a diverse range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, cardioprotective, neuroprotective, antidiabetic, anti-osteoporotic, estrogenic/antiestrogenic, anxiolytic, analgesic, and antiallergic properties .

Pharmacokinetics

Kaempferol glucosides, including Kaempferol 7-O-glucoside, travel to the large intestine, where gut microbiota remove terminal saccharides, exposing the glucose. Then, absorption by enterocytes occurs .

Result of Action

The molecular and cellular effects of Kaempferol 7-O-glucoside’s action include cell growth inhibition and death in various tumor types . It induces G2/M phase arrest and apoptosis in HeLa cells . It also inactivates the NLRP3 inflammasome, leading to an inflammatory response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Kaempferol 7-O-glucoside. For instance, its poor water solubility and chemical instability in alkaline water can limit its effectiveness . The development of nanoparticles as regulated drug delivery systems can increase the oral bioavailability of hydrophobic and lipophilic drugs like kaempferol 7-o-glucoside .

Safety and Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c22-7-13-15(25)17(27)19(29)21(32-13)30-10-5-11(24)14-12(6-10)31-20(18(28)16(14)26)8-1-3-9(23)4-2-8/h1-6,13,15,17,19,21-25,27-29H,7H2/t13-,15-,17+,19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWHZCPMOQGCDQ-HMGRVEAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301029781
Record name 3,5-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

kaempferol 7-O-glucoside

CAS RN

16290-07-6
Record name Kaempferol 7-O-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16290-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kaempferol 7-O-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016290076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KAEMPFEROL 7-O-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZF1QN1Z8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of kaempferol 7-O-glucoside?

A1: The molecular formula of kaempferol 7-O-glucoside is C21H20O11, and its molecular weight is 448.38 g/mol.

Q2: How is kaempferol 7-O-glucoside typically characterized?

A2: Kaempferol 7-O-glucoside is often characterized using spectroscopic techniques like UV spectroscopy, IR spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [] These techniques help elucidate its structural features and confirm its identity.

Q3: What is known about the stability of kaempferol 7-O-glucoside?

A3: While specific stability data for kaempferol 7-O-glucoside are limited in the provided research, flavonoid glycosides, in general, can degrade under certain conditions, such as exposure to heat, light, and extreme pH levels. Further research is needed to fully understand the stability profile of kaempferol 7-O-glucoside and develop appropriate formulation strategies.

Q4: In which plant species has kaempferol 7-O-glucoside been identified?

A4: Kaempferol 7-O-glucoside has been found in various plant species, including but not limited to:

  • Acacia auriculiformis and Acacia crassicarpa []
  • Centaurea microcarpa []
  • Opuntia ficus-indica var. Saboten []
  • Nelumbo nucifera (lotus) seed embryos []
  • Citrus sinensis (sweet orange) []
  • Saussurea and Serratula species []
  • Cassia nodosa [, , ]
  • Chamaesyce prostrate []
  • Taxus baccata and other Taxus species []
  • Litsea coreana var. lanuginosa (Hawk tea) []
  • Morus alba L. (mulberry) []
  • Hibiscus roseus []
  • Cydonia oblonga Mill. (quince) []
  • Zanthoxylum alatum []
  • Trichilia connaroides []
  • Rosa 'Sun City' []
  • Cassia pumila Lamk []
  • Paeonia lactiflora Pall. (herbaceous peony) []
  • Securigera securidaca [, ]
  • Tripleurospermum disciforme []
  • Isatis microcarpa J. Gay ex Boiss. []
  • Ixora Coccinea Linn. []
  • Myrrhis odorata []
  • Hygrophila auriculata []

Q5: Which plant parts have been reported to contain kaempferol 7-O-glucoside?

A5: Kaempferol 7-O-glucoside has been identified in various plant parts, including leaves, flowers, seeds, roots, and stems. The specific part and its concentration may vary depending on the plant species and other factors. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Q6: What are the potential biological activities of kaempferol 7-O-glucoside?

A6: Research suggests that kaempferol 7-O-glucoside possesses several potential biological activities:

  • Antioxidant Activity: Kaempferol 7-O-glucoside, like many flavonoids, exhibits antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress. [, , , , ]
  • Anti-inflammatory Activity: This compound has demonstrated anti-inflammatory effects in some studies. []
  • Anti-HIV-1 Activity: Kaempferol 7-O-glucoside isolated from Securigera securidaca has shown potent anti-HIV-1 activity in vitro, potentially by inhibiting viral attachment, entry, and polymerase activity. [, ]
  • Anti-biofilm Activity: Studies have indicated that kaempferol 7-O-glucoside may inhibit the formation of biofilms by bacteria like Staphylococcus aureus and Escherichia coli. []
  • Anti-diabetic Like Effects: Studies on naringenin-7-O-glucoside, a related flavonoid, suggest potential antidiabetic effects through the activation of the PI3K/Akt pathway and PPARγ. []

Q7: Are there any potential applications of kaempferol 7-O-glucoside based on its biological activities?

A7: While research is still ongoing, the potential applications of kaempferol 7-O-glucoside are primarily linked to its biological activities:

  • Nutraceuticals and Functional Foods: Its antioxidant properties make it a potential ingredient in functional foods and beverages aimed at promoting health and well-being. [, ]
  • Cosmetics: The antioxidant and potential anti-aging effects of kaempferol 7-O-glucoside could be beneficial in skincare products. []
  • Pharmaceuticals: Further research is needed to explore its potential therapeutic applications, such as in anti-viral, anti-inflammatory, or anti-diabetic drugs. [, , , ]

Q8: Is there evidence suggesting that kaempferol 7-O-glucoside can influence the flavor profile of plants?

A8: Yes, research on coconut varieties found that kaempferol 7-O-glucoside contributes to the bitterness of Hainan Tall coconut flesh. [] In tea plants, a decrease in kaempferol 7-O-glucoside was linked to a reduction in bitter and astringent flavors. []

Q9: Can the production of kaempferol 7-O-glucoside be influenced through metabolic engineering?

A9: Yes, research on hop plants (Humulus lupulus L.) demonstrated that the production of kaempferol 7-O-glucoside could be modulated by overexpressing specific transcription factors, like PAP1/AtMYB75 from Arabidopsis thaliana L.. This approach offers a potential avenue for enhancing the production of this compound in plants. []

Q10: What is the role of uridine diphosphate glycosyltransferases (UGTs) in the biosynthesis of kaempferol 7-O-glucoside?

A10: UGTs are a family of enzymes that play a crucial role in the glycosylation of various compounds, including flavonoids. Research has identified specific UGTs in plants like sweet orange (Citrus sinensis) that can catalyze the glucosylation of kaempferol to form kaempferol 7-O-glucoside. [] Understanding the function of these enzymes is crucial for manipulating the biosynthesis of this compound.

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